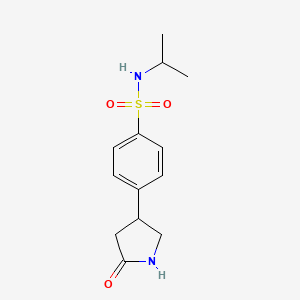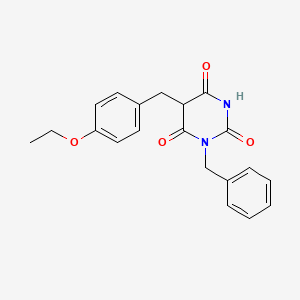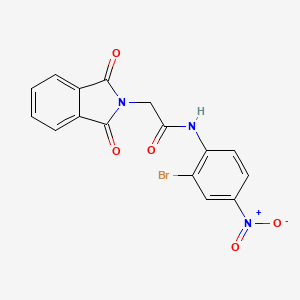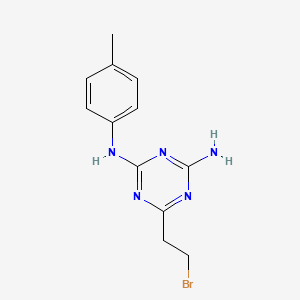![molecular formula C23H21NO2 B11085641 3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one](/img/structure/B11085641.png)
3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a cyclohexane ring is fused to an isoquinoline moiety, which is further connected to a chromenone unit. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles in concentrated sulfuric acid. This reaction proceeds through a Wagner–Meerwein rearrangement followed by a Ritter reaction, resulting in the formation of the spirocyclic isoquinoline system .
Industrial Production Methods
Industrial production of such complex spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4’H-Spiro[cyclohexane-1,3’-isoquinoline]
- 4’H-Spiro[cyclohexane-1,3’-isoquinolin]-4’-one 2’-oxide
- 4’H-Spiro[cyclohexane-1,3’-isoquinolinium] chloride
Uniqueness
3-(4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-yl)-2H-chromen-2-one stands out due to its combination of a spirocyclic isoquinoline with a chromenone unit. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylchromen-2-one |
InChI |
InChI=1S/C23H21NO2/c25-22-19(14-16-8-3-5-11-20(16)26-22)21-18-10-4-2-9-17(18)15-23(24-21)12-6-1-7-13-23/h2-5,8-11,14H,1,6-7,12-13,15H2 |
InChI Key |
KOBQFTDAWUCPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11085575.png)

![Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11085587.png)
![4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11085607.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11085611.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11085620.png)
![6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11085626.png)
![3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11085627.png)
amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11085631.png)
![1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085639.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11085644.png)

